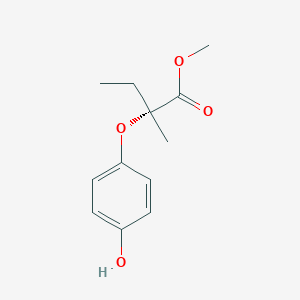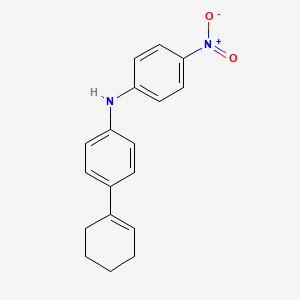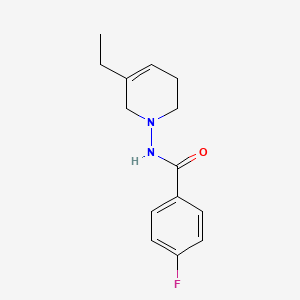![molecular formula C22H14IN B12521479 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline CAS No. 668981-28-0](/img/structure/B12521479.png)
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is a complex organic compound characterized by its unique structure, which includes an iodine atom attached to a phenyl ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Step 1: Synthesis of 4-iodophenylacetylene
Reagents: 4-iodobenzene, acetylene gas
Catalysts: Palladium(II) acetate, copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere, room temperature
-
Step 2: Coupling with 4-ethynylaniline
Reagents: 4-iodophenylacetylene, 4-ethynylaniline
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Quinones, phenols
Reduction: Amines, hydrocarbons
Substitution: Azides, nitriles
Aplicaciones Científicas De Investigación
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and iodine groups can facilitate these interactions by providing sites for hydrogen bonding, hydrophobic interactions, and halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Bromophenyl)ethynyl]pyridine
- Hexakis {4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
Uniqueness
4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline is unique due to the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for applications requiring specific interactions with molecular targets.
Propiedades
Número CAS |
668981-28-0 |
|---|---|
Fórmula molecular |
C22H14IN |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
4-[2-[4-[2-(4-iodophenyl)ethynyl]phenyl]ethynyl]aniline |
InChI |
InChI=1S/C22H14IN/c23-21-13-9-19(10-14-21)7-5-17-1-3-18(4-2-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H,24H2 |
Clave InChI |
RBOZWBJPJRPEBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C#CC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


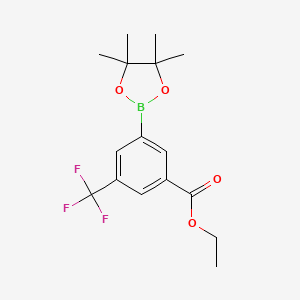
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

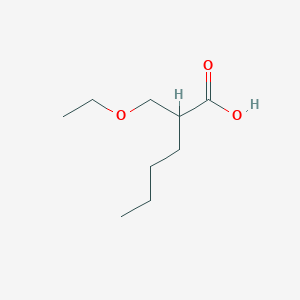

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
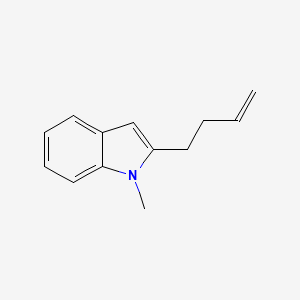
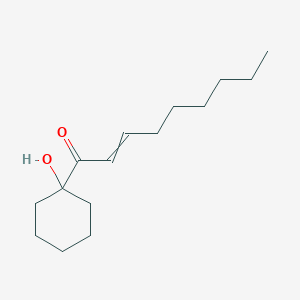
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)

